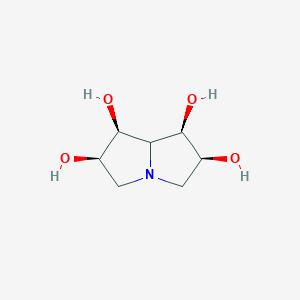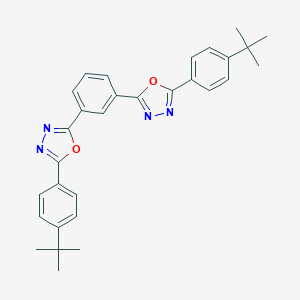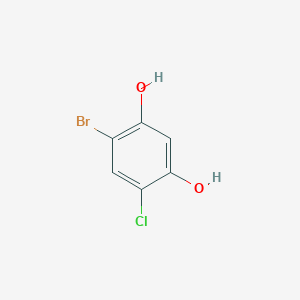
1,3-Benzenediol, 4-bromo-6-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediol, 4-bromo-6-chloro-, also known as Bromochlorosalicylanilide (BCSA), is a chemical compound that has been widely used in scientific research for its unique properties. BCSA is a halogenated salicylanilide derivative that has been shown to possess antimicrobial, antifungal, and antiviral properties.
Mécanisme D'action
The mechanism of action of BCSA is not fully understood. However, it is believed that BCSA exerts its antimicrobial, antifungal, and antiviral effects by inhibiting the synthesis of nucleic acids and proteins in microorganisms. BCSA has been shown to disrupt the cell membrane of bacteria, leading to cell death. It has also been shown to inhibit the growth of fungi by interfering with the synthesis of ergosterol, a key component of fungal cell membranes.
Effets Biochimiques Et Physiologiques
BCSA has been shown to have low toxicity and is generally well-tolerated. In animal studies, BCSA has been shown to have no significant effects on body weight, organ weight, or blood chemistry. However, long-term studies are needed to fully understand the biochemical and physiological effects of BCSA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BCSA is its broad-spectrum antimicrobial, antifungal, and antiviral activity. It has been shown to be effective against a wide range of microorganisms, making it a valuable tool in scientific research. However, BCSA can be difficult to synthesize and purify, which can limit its use in some experiments. In addition, BCSA can be sensitive to light and air, which can affect its stability over time.
Orientations Futures
There are several future directions for the study of BCSA. One area of research is the development of new antibiotics, antifungal agents, and antiviral drugs based on the structure of BCSA. Another area of research is the study of the mechanism of action of BCSA, which could lead to the development of new treatments for microbial infections. Additionally, the use of BCSA in combination with other antimicrobial agents could lead to the development of more effective treatments for microbial infections.
Méthodes De Synthèse
The synthesis of BCSA involves the reaction of 4-bromo-6-chloro-1,3-benzenediol with aniline in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of BCSA. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
BCSA has been extensively studied for its antimicrobial, antifungal, and antiviral properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. BCSA has been used in the development of new antibiotics, antifungal agents, and antiviral drugs. It has also been used in the treatment of skin diseases, such as acne and fungal infections.
Propriétés
Numéro CAS |
126521-73-1 |
|---|---|
Nom du produit |
1,3-Benzenediol, 4-bromo-6-chloro- |
Formule moléculaire |
C6H4BrClO2 |
Poids moléculaire |
223.45 g/mol |
Nom IUPAC |
4-bromo-6-chlorobenzene-1,3-diol |
InChI |
InChI=1S/C6H4BrClO2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H |
Clé InChI |
YZRHGWRGIIGQDK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)Br)Cl)O |
SMILES canonique |
C1=C(C(=CC(=C1O)Br)Cl)O |
Synonymes |
1,3-BENZENEDIOL, 4-BROMO-6-CHLORO- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



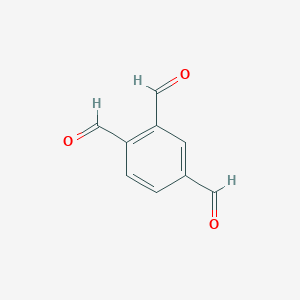
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B159775.png)
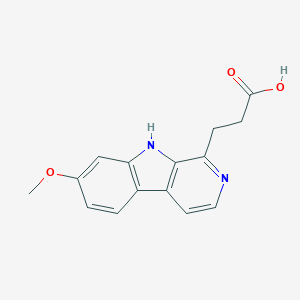
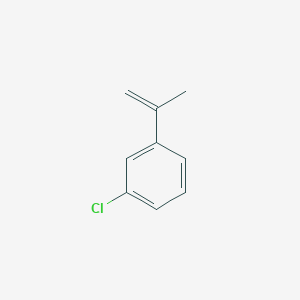
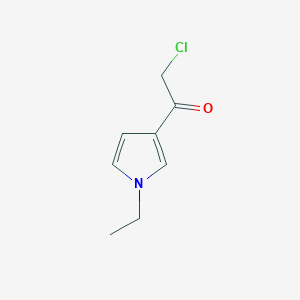
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B159785.png)
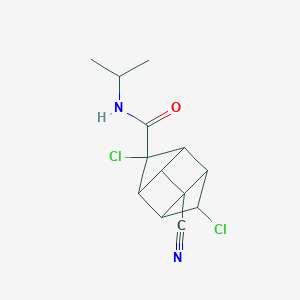
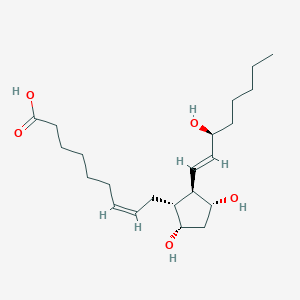

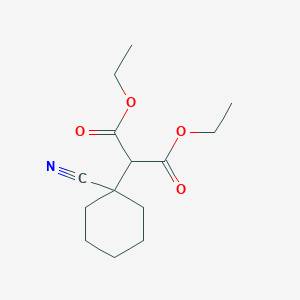
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B159794.png)
![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)
